molecular formula C18H12BrN B1291421 9-(4-Bromophenyl)-9H-carbazole CAS No. 57102-42-8

9-(4-Bromophenyl)-9H-carbazole

Cat. No.: B1291421
CAS No.: 57102-42-8
M. Wt: 322.2 g/mol
InChI Key: XSDKKRKTDZMKCH-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a bromophenyl group at the 9-position of the carbazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)-9H-carbazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromophenylboronic acid with a carbazole derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(4-Bromophenyl)-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 9-(4-Bromophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its unique chemical structure allows it to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-9H-carbazole involves its interaction with specific molecular targets in the body. The bromophenyl group enhances its binding affinity to these targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth. In microbial cells, it may disrupt the integrity of the cell membrane, leading to cell death.

Comparison with Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    9-(4-Chlorophenyl)-9H-carbazole: Contains a chlorine atom instead of bromine, which affects its chemical properties and biological interactions.

    9-(4-Methylphenyl)-9H-carbazole: Contains a methyl group instead of bromine, leading to different electronic and steric effects.

Uniqueness: 9-(4-Bromophenyl)-9H-carbazole is unique due to the presence of the bromophenyl group, which enhances its chemical reactivity and biological activity compared to other carbazole derivatives. The bromine atom provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDKKRKTDZMKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625205
Record name 9-(4-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-42-8
Record name 9-(4-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Bromophenyl)carbazole
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Synthesis routes and methods I

Procedure details

56 g (240 mmol) of p-dibromobenzene, 31 g (180 mmol) of 9H-carbazole, 4.6 g (24 mmol) of copper(I) iodide, 66 g (480 mmol) of potassium carbonate, and 2.1 g (8 mmol) of 18-crown-6-ether were put into a 300 mL three-neck flask. The mixture was heated at about 100° C., and then 8 mL of N,N′-dimethylpropyleneurea (DMPU) was added thereto. This mixture was stirred at 180° C. for 6 hours. After the stirring, the mixture was cooled to 100° C. To the mixture was added about 200 mL of toluene, and then the mixture was cooled to room temperature. After the cooling, this mixture was subjected to suction filtration so that the precipitate was removed. The obtained filtrate was washed with dilute hydrochloric acid, a saturated sodium hydrogen carbonate solution, and a saturated saline solution in this order. The organic layer was dried with magnesium sulfate. Then, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily substance. This oily substance was purified by silica gel column chromatography (a developing solvent was a mixed solvent of hexane:ether acetate=9:1), and then recrystallized with chloroform/hexane to give 21 g of a light brown plate-like crystal, which was the object of the synthesis, at a yield of 35%. A synthesis scheme of Step 1 is shown in (f-1) given below.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 300 mL three-neck flask were put 56 g (240 mmol) of 1,4-dibromobenzene, 31 g (180 mmol) of 9H-carabazole, 4.6 g (24 mmol) of copper(I) iodide, 2.1 g (8.0 mmol) of 18-crown-6-ether, 66 g (480 mmol) of potassium carbonate, and 8 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)pyrimidinone (abbreviation: DMPU). This mixture was stirred under a nitrogen stream at 180° C. for 6 hours. After that, this mixture was filtered. The resulting filtrate was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and saturated brine in that order. The organic layer was dried with magnesium sulfate. This mixture was filtered. The resulting filtrate was concentrated to give a compound, which was then purified by silica gel column chromatography (the developing solvent was a mixed solvent of a 9:1 ratio of hexane to ethyl acetate). The fraction obtained was concentrated to give a compound. This compound was recrystallized with a mixed solvent of chloroform and hexane to give the desired substance as 21 g of a light brown plate-like crystal in a yield of 35%.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
66 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
4.6 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Compound 4 was prepared as follows: a mixture of carbazole (6.30 g, 37.7 mmol), 1-bromo-4-iodobenzene (15.99 g, 56.52 mmol), copper powder (4.79 g, 75.4 mmol), K2CO3 (20.83 g, 150.7 mmol) and anhydrous DMF (100 mL) was degassed with argon for about 1 h while stirring. The stirring reaction mixture was then maintained under argon at about 130° C. for about 42 h. Upon confirming consumption of the starting material by TLC (SiO2, 4:1 hexanes-dichloromethane), the mixture was cooled to RT, filtered, the filtrant washed copiously with EtOAc (ca. 200 mL) and the resulting filtrate concentrated in vacuo. Purification of the crude product by flash chromatography (SiO2, hexanes) afforded compound 4 (11.7 g, 96% yield) as a pale yellow solid. (See Xu, H.; Yin, K.; Huang, W. Chem. Eur. J., 2007, 13(36), 10281-10293.)
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15.99 g
Type
reactant
Reaction Step One
Name
Quantity
20.83 g
Type
reactant
Reaction Step One
Name
copper
Quantity
4.79 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods IV

Procedure details

56 g (240 mmol) of p-dibromobenzene, 31 g (180 mmol) of carbazole, 4.6 g (24 mmol) of copper iodide, 66 g (480 mmol) of potassium carbonate, and 2.1 g (8 mmol) of 18-crown-6-ether were put into a 300 mL three-necked flask, and nitrogen was substituted for the content of the flask. Then, 8 mL of N—N′-dimetylpropyleneurea was added thereto, and this mixture was stirred for 6 hours at 180° C. to be reacted. After the reaction, cooling of the reaction mixture to the room temperature was performed, and the precipitated object was removed by suction filtration. The filtrate was washed with dilute hydrochloric acid, a saturated sodium hydrogen carbonate solution, and a saturated saline solution, in this order, and then dried with magnesium sulfate. After drying, filtration was performed, and an oily substance that was obtained by concentrating the filtrate was purified by silica column chromatography. For the column purification, a mixed solvent of hexane:ethyl acetate=9:1 was used as a developing solvent. After the column purification, an obtained solution was re-crystallized with chloroform and hexane, whereby 21 g of a light brown solid of 9-(4-bromophenyl)carbazole was obtained in the yield of 35% (Synthesis Scheme (k-1)).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
N—N′-dimetylpropyleneurea
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(4-Bromophenyl)-9H-carbazole
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9-(4-Bromophenyl)-9H-carbazole
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9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 4
9-(4-Bromophenyl)-9H-carbazole
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
9-(4-Bromophenyl)-9H-carbazole
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Q & A

Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?

A1: Research suggests that certain derivatives of this compound exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the this compound scaffold to develop novel anticancer agents.

Q2: How is the structure of this compound characterized?

A2: The crystal structure of this compound has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.

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